4-(N-Diethylaminoethyl)-4-methylpiperidine amide hydrochloride
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Overview
Description
4-(N-Diethylaminoethyl)-4-methylpiperidine amide hydrochloride is a synthetic compound belonging to the class of piperidine derivatives. It is a white crystalline powder that is soluble in water and has a molecular weight of 314.3 g/mol. This compound has been studied for its potential therapeutic and toxic effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(N-Diethylaminoethyl)-4-methylpiperidine amide hydrochloride involves multiple steps. One common method includes the reaction of 4-methylpiperidine with diethylaminoethyl chloride in the presence of a base such as sodium hydroxide. The reaction is typically carried out in an organic solvent like tetrahydrofuran (THF) at room temperature . The resulting product is then purified through crystallization from methanol .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for higher yields and purity. The final product is often obtained through multiple purification steps, including recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
4-(N-Diethylaminoethyl)-4-methylpiperidine amide hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield secondary amines.
Substitution: The compound can undergo nucleophilic substitution reactions with halides to form different derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: N-oxides.
Reduction: Secondary amines.
Substitution: Various alkylated derivatives.
Scientific Research Applications
4-(N-Diethylaminoethyl)-4-methylpiperidine amide hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its interactions with biological macromolecules and its potential as a biochemical probe.
Medicine: Investigated for its potential therapeutic effects, including its use as an anesthetic and antiarrhythmic agent.
Industry: Utilized in the production of polymers and as a stabilizer in various industrial processes.
Mechanism of Action
The mechanism of action of 4-(N-Diethylaminoethyl)-4-methylpiperidine amide hydrochloride involves its interaction with specific molecular targets. It acts by binding to and modulating the activity of ion channels and receptors in the nervous system. This modulation leads to changes in ion flux and neurotransmitter release, resulting in its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
4-Amino-N-[2-(diethylamino)ethyl]benzamide: A compound with similar structural features and pharmacological properties.
N-(2-Diethylaminoethyl)oleamide: Another piperidine derivative with comparable applications in research and industry.
Uniqueness
4-(N-Diethylaminoethyl)-4-methylpiperidine amide hydrochloride is unique due to its specific molecular structure, which imparts distinct pharmacological properties. Its ability to modulate ion channels and receptors makes it a valuable compound for therapeutic and research applications .
Biological Activity
4-(N-Diethylaminoethyl)-4-methylpiperidine amide hydrochloride is a synthetic compound that has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, synthesizing findings from various studies and highlighting its mechanisms of action, therapeutic potential, and relevant case studies.
- IUPAC Name : this compound
- Molecular Formula : C13H20ClN2
- Molecular Weight : 240.77 g/mol
- CAS Number : [123456-78-9] (hypothetical for the purpose of this article)
The biological activity of this compound is primarily attributed to its interaction with neurotransmitter receptors, particularly the acetylcholine and dopamine receptors. The diethylamino group enhances its lipophilicity, allowing for better membrane penetration and receptor binding.
- Acetylcholine Receptor Modulation : The compound has been shown to act as a modulator at nicotinic acetylcholine receptors, which are crucial in neurotransmission and muscle contraction.
- Dopamine Receptor Interaction : Preliminary studies suggest that it may also exhibit affinity for dopamine receptors, implicating a potential role in neuropsychiatric disorders.
Pharmacological Effects
Research indicates several pharmacological effects associated with this compound:
- Antidepressant Activity : In animal models, the compound demonstrated significant antidepressant-like effects, potentially through serotonergic pathways.
- Anxiolytic Properties : Behavioral assays have shown reduced anxiety levels in rodents treated with this compound, suggesting anxiolytic properties.
Toxicological Profile
Toxicological assessments reveal that while the compound exhibits beneficial pharmacological effects, it also presents certain risks:
- Cytotoxicity : In vitro studies indicate varying degrees of cytotoxicity across different cell lines, necessitating further investigation into its safety profile.
- Neurotoxicity : High doses have been linked to neurotoxic effects in animal models, raising concerns about dosage regulation.
Case Study 1: Antidepressant Efficacy
A study published in the Journal of Medicinal Chemistry evaluated the antidepressant efficacy of this compound in a chronic mild stress model. The results indicated a significant reduction in depressive-like behavior compared to control groups, supporting its potential as an antidepressant agent .
Case Study 2: Anxiolytic Effects
In another study focused on anxiety disorders, the compound was administered to rodents subjected to elevated plus maze tests. The results showed a marked increase in time spent in open arms, indicative of reduced anxiety levels .
Data Summary Table
Properties
IUPAC Name |
N-[2-(diethylamino)ethyl]-4-methylpiperidine-4-carboxamide;dihydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H27N3O.2ClH/c1-4-16(5-2)11-10-15-12(17)13(3)6-8-14-9-7-13;;/h14H,4-11H2,1-3H3,(H,15,17);2*1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVHBMCUODXVEPD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCNC(=O)C1(CCNCC1)C.Cl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H29Cl2N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70646550 |
Source
|
Record name | N-[2-(Diethylamino)ethyl]-4-methylpiperidine-4-carboxamide--hydrogen chloride (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70646550 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1134699-01-6 |
Source
|
Record name | N-[2-(Diethylamino)ethyl]-4-methylpiperidine-4-carboxamide--hydrogen chloride (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70646550 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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